molecular formula C22H19FN2O3S2 B11339784 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide

Cat. No.: B11339784
M. Wt: 442.5 g/mol
InChI Key: YBFXZBFZDAAPBF-UHFFFAOYSA-N
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Description

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide is a complex organic compound with a unique structure that includes a fluorinated dibenzo-thiazine core and a phenylsulfanyl ethylacetamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dibenzo-thiazine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a dibenzo-thiazine derivative.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the phenylsulfanyl ethylacetamide side chain: This step can be carried out through a nucleophilic substitution reaction, where the phenylsulfanyl group is introduced using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dibenzo-thiazine core can be reduced under certain conditions to form dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the dibenzo-thiazine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, this compound could be explored as a potential drug candidate for various therapeutic areas, including anti-inflammatory and anticancer research.

    Materials Science: The compound’s unique electronic properties could make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It could be used as a probe to study biological pathways involving sulfur and fluorine-containing compounds.

Mechanism of Action

The mechanism of action of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom could enhance binding affinity to certain targets, while the phenylsulfanyl group could modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: This compound shares the same dibenzo-thiazine core but lacks the phenylsulfanyl ethylacetamide side chain.

    N-(2-(phenylsulfanyl)ethyl)acetamide: This compound contains the phenylsulfanyl ethylacetamide side chain but lacks the dibenzo-thiazine core.

Uniqueness

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide is unique due to the combination of its fluorinated dibenzo-thiazine core and phenylsulfanyl ethylacetamide side chain. This unique structure imparts distinct chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C22H19FN2O3S2

Molecular Weight

442.5 g/mol

IUPAC Name

2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2-phenylsulfanylethyl)acetamide

InChI

InChI=1S/C22H19FN2O3S2/c23-16-10-11-20-19(14-16)18-8-4-5-9-21(18)30(27,28)25(20)15-22(26)24-12-13-29-17-6-2-1-3-7-17/h1-11,14H,12-13,15H2,(H,24,26)

InChI Key

YBFXZBFZDAAPBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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